GC-MS Fingerprint Distinguishes the 4‑Silyl Regioisomer from the 3‑Silyl Isomer
Although 4‑[dimethyl(phenyl)silyl]but‑3‑en‑1‑ol (CAS 104080‑51‑5) and its 3‑silyl regioisomer (CAS 104066‑57‑1) share the same molecular formula and exact mass, they produce distinct electron‑ionization mass spectra that are deposited in the Wiley Registry and KnowItAll libraries [REFS‑1][REFS‑2]. The target compound is identified by InChI Key SURCJEHWQBKDFS‑XFFZJAGNSA‑N; the regioisomer by InChI Key IUBPNLZRWSJMIC‑PKNBQFBNSA‑N. For a procurement laboratory, this means the two isomers can be unambiguously differentiated by GC‑MS retention time and spectral matching, preventing mis‑shipment of the wrong regioisomer.
| Evidence Dimension | GC‑MS spectral fingerprint |
|---|---|
| Target Compound Data | Exact mass 206.112692 Da; InChI Key SURCJEHWQBKDFS‑XFFZJAGNSA‑N (SpectraBase entry for the (E)‑4‑silyl isomer) |
| Comparator Or Baseline | Exact mass 206.112692 Da; InChI Key IUBPNLZRWSJMIC‑PKNBQFBNSA‑N (SpectraBase entry for the (E)‑3‑silyl isomer) |
| Quantified Difference | Different InChI‑Keys (structural connectivity) and distinguishable MS fragmentation profiles; absolute retention‑index values are instrument‑dependent and not reported here. |
| Conditions | EI‑MS (70 eV); GC‑MS libraries: Wiley Registry 2023 and KnowItAll Mass Spectral Library [REFS‑1][REFS‑2]. |
Why This Matters
Unequivocal structural identification is the first gate in quality assurance; the distinct InChI‑Key and MS fingerprint allow procurement labs to confirm they have received the correct regioisomer before committing expensive reagents.
- [1] SpectraBase. (E)-4-(Dimethylphenylsilyl)but-3-en-1-ol. https://spectrabase.com/compound/Is5qrVSz6GZ (accessed 2026-05-10). View Source
- [2] SpectraBase. (E)-3-[dimethyl(phenyl)silyl]but-2-en-1-ol. https://spectrabase.com/compound/IIXP3nxNnW5 (accessed 2026-05-10). View Source
